1,2,3,4-Tetrahydropyrazino[1,2-a]indol-9-ol
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Overview
Description
1,2,3,4-Tetrahydropyrazino[1,2-a]indol-9-ol is a heterocyclic compound with a fused ring structure that includes both pyrazine and indole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2,3,4-Tetrahydropyrazino[1,2-a]indol-9-ol can be synthesized through a multi-step process. One common method involves the Ugi-four-component condensation reaction. This reaction typically involves the condensation of 2-formylindole, amines, (E)-4-alkoxy-4-oxobut-2-enoic acids, and isocyanides to form the corresponding Ugi-adducts. These adducts then undergo intramolecular hydroamination in the presence of potassium carbonate in acetonitrile at room temperature to yield the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
1,2,3,4-Tetrahydropyrazino[1,2-a]indol-9-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo-derivatives.
Reduction: Reduction reactions can yield different hydrogenated forms of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo-derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
1,2,3,4-Tetrahydropyrazino[1,2-a]indol-9-ol has several applications in scientific research:
Medicinal Chemistry: This compound is studied for its potential pharmacological properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biological Studies: Researchers investigate its interactions with biological molecules to understand its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism of action of 1,2,3,4-Tetrahydropyrazino[1,2-a]indol-9-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in cancer cell proliferation or inflammation, thereby exerting its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydroquinoline: Another heterocyclic compound with a similar structure but different ring fusion.
1,2,3,4-Tetrahydroisoquinoline: Similar in structure but with an isoquinoline moiety instead of an indole moiety.
1,2,3,4-Tetrahydrocarbazole: Contains a carbazole ring system, differing in the nitrogen atom’s position and ring fusion.
Uniqueness
1,2,3,4-Tetrahydropyrazino[1,2-a]indol-9-ol is unique due to its specific ring fusion and the presence of both pyrazine and indole moieties. This unique structure imparts distinct chemical properties and potential biological activities, making it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
1,2,3,4-tetrahydropyrazino[1,2-a]indol-9-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c14-11-3-1-2-10-9(11)6-8-7-12-4-5-13(8)10/h1-3,6,12,14H,4-5,7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPWLJRHXXAFKIP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=CC3=C2C=CC=C3O)CN1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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